molecular formula C41H75N9O10S B12584091 L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine CAS No. 649760-39-4

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine

Cat. No.: B12584091
CAS No.: 649760-39-4
M. Wt: 886.2 g/mol
InChI Key: PFIVMVWPQUFGQG-MBZPSOJASA-N
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Description

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine is a peptide compound composed of eight amino acids: cysteine, proline, leucine, serine, lysine, isoleucine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents, such as carbodiimides, can be used for amino acid substitution.

Major Products

    Disulfide-linked peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Modified peptides: Obtained through substitution reactions.

Scientific Research Applications

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing the peptide’s structure and mediating its interactions with other molecules. The peptide can also interact with cellular receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): A cyclic peptide with similar amino acid composition.

    L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: Another peptide with cysteine and leucine residues.

Uniqueness

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which can influence its hydrophobicity and structural properties. The combination of cysteine and leucine residues allows for the formation of stable disulfide bonds and hydrophobic interactions, contributing to its stability and functionality.

Properties

CAS No.

649760-39-4

Molecular Formula

C41H75N9O10S

Molecular Weight

886.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C41H75N9O10S/c1-9-25(8)33(39(57)46-29(18-23(4)5)35(53)47-30(41(59)60)19-24(6)7)49-34(52)27(13-10-11-15-42)44-37(55)31(20-51)48-36(54)28(17-22(2)3)45-38(56)32-14-12-16-50(32)40(58)26(43)21-61/h22-33,51,61H,9-21,42-43H2,1-8H3,(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,49,52)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

PFIVMVWPQUFGQG-MBZPSOJASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)N

Origin of Product

United States

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